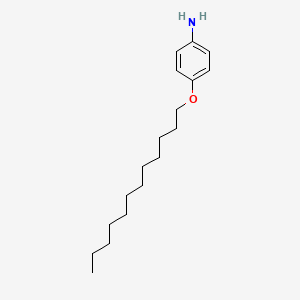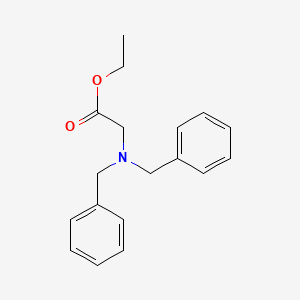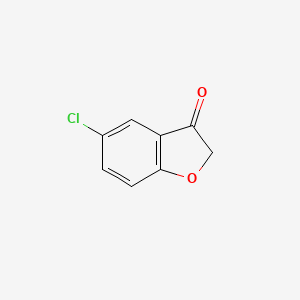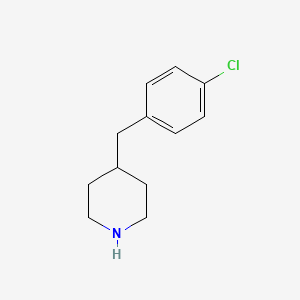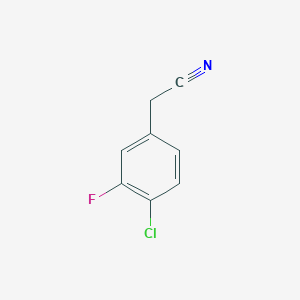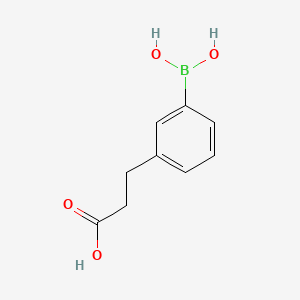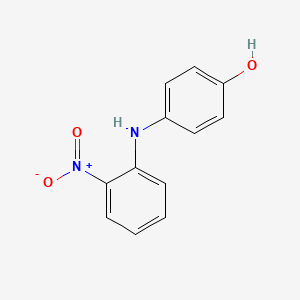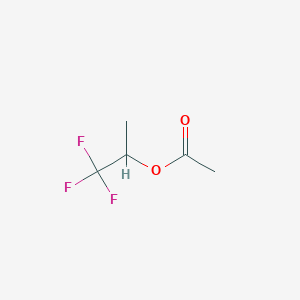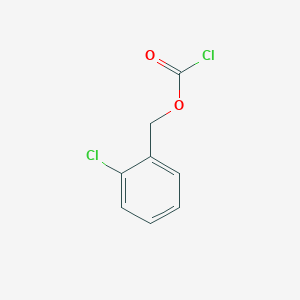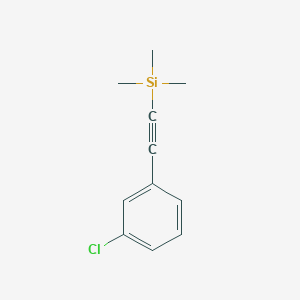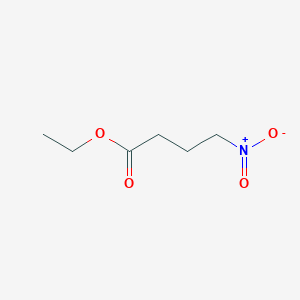
2-甲基丙烯酸, 丁酯, 与 2-甲基丙基 2-甲基-2-丙烯酸酯的聚合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-methylpropyl 2-methyl-2-propenoate is a complex polymer composed of repeating units of 2-methylpropyl methacrylate and butyl acrylate. This polymer is known for its versatility and is widely used in various industrial applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
Free Radical Polymerization: This is the most common method for synthesizing this polymer. The process involves the polymerization of 2-methylpropyl methacrylate and butyl acrylate in the presence of a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically carried out at elevated temperatures (60-80°C) under an inert atmosphere to prevent unwanted side reactions.
Emulsion Polymerization: This method involves dispersing the monomers in an aqueous medium containing a surfactant and a water-soluble initiator. The polymerization occurs in micelles, leading to the formation of polymer particles suspended in water. This method is used to produce polymers with specific particle sizes and morphologies.
Industrial Production Methods:
Batch Process: In this method, the monomers and initiator are mixed in a reactor, and the reaction is allowed to proceed until the desired molecular weight and conversion are achieved. The polymer is then isolated by precipitation or solvent evaporation.
Continuous Process: This method involves the continuous feeding of monomers and initiator into a reactor, where the polymerization occurs. The polymer is continuously removed from the reactor, allowing for large-scale production.
Types of Reactions:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of carboxylic acid groups on the polymer backbone.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer backbone are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in an acidic or neutral medium.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are usually performed in anhydrous conditions.
Substitution: Common reagents include halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or functionalized polymers.
科学研究应用
This polymer is widely used in scientific research due to its unique properties and versatility. Some of its applications include:
Chemistry: Used as a matrix for immobilizing enzymes and other biomolecules.
Biology: Employed in the fabrication of biosensors and biochips.
Medicine: Utilized in drug delivery systems and tissue engineering scaffolds.
Industry: Used in coatings, adhesives, and packaging materials.
作用机制
This polymer is similar to other acrylate-based polymers, such as poly(methyl methacrylate) (PMMA) and poly(butyl acrylate) (PBA). it has unique properties due to the presence of both 2-methylpropyl methacrylate and butyl acrylate units. These properties include improved flexibility, adhesion, and chemical resistance compared to PMMA and PBA.
相似化合物的比较
Poly(methyl methacrylate) (PMMA)
Poly(butyl acrylate) (PBA)
Poly(ethyl acrylate) (PEA)
Poly(isobutyl methacrylate) (PIBMA)
属性
CAS 编号 |
9011-53-4 |
|---|---|
分子式 |
C16H27O4- |
分子量 |
283.38 g/mol |
IUPAC 名称 |
butyl 2-methylprop-2-enoate;(E)-2,5-dimethylhex-2-enoate |
InChI |
InChI=1S/2C8H14O2/c1-6(2)4-5-7(3)8(9)10;1-4-5-6-10-8(9)7(2)3/h5-6H,4H2,1-3H3,(H,9,10);2,4-6H2,1,3H3/p-1/b7-5+; |
InChI 键 |
JVASPBMDPCASNP-GZOLSCHFSA-M |
SMILES |
CCCCOC(=O)C(=C)C.CC(C)CC=C(C)C(=O)[O-] |
手性 SMILES |
CCCCOC(=O)C(=C)C.CC(C)C/C=C(\C)/C(=O)[O-] |
规范 SMILES |
CCCCOC(=O)C(=C)C.CC(C)CC=C(C)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



